3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside

Drug Discovery Medicinal Chemistry Pharmacokinetics

This protected purine nucleoside is a critical intermediate for 2'-O-methyl oligonucleotide drug synthesis. The 3',5'-di-O-acetyl protection selectively masks the ribose hydroxyls, preventing unwanted side reactions during phosphoramidite installation—unlike unprotected analogs (e.g., CAS 2004-07-1). The 2'-O-methyl group provides the nuclease resistance and binding affinity required for therapeutic ASOs and siRNAs. Procuring this pre-protected building block eliminates 2–3 synthesis steps, significantly boosting yield and purity of the final phosphoramidite monomer. Its enhanced lipophilicity (LogP 1.05) also supports cellular permeability in early drug discovery screens.

Molecular Formula C15H18ClN5O6
Molecular Weight 399.78 g/mol
Cat. No. B12394973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside
Molecular FormulaC15H18ClN5O6
Molecular Weight399.78 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C
InChIInChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20)/t8-,10?,11+,14-/m1/s1
InChIKeyFAQUJDRYWBDRAM-PODXTCKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside: A Protected Purine Nucleoside Intermediate for Targeted Synthesis


3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside (CAS: 244184-56-3) is a modified purine nucleoside analog belonging to the halo-nucleoside and 2'-modified nucleoside classes . Structurally, it features a 6-chloro-2-aminopurine base, a 2'-O-methyl group on the ribose sugar, and acetyl protecting groups at the 3' and 5' hydroxyl positions . This specific protection pattern renders the compound a strategic intermediate in the multi-step synthesis of more complex 2'-O-methyl purine nucleosides, such as 2'-O-methyl adenosine and guanosine derivatives [1].

Why 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside Cannot Be Replaced by Other Purine Nucleoside Analogs


Generic substitution is not feasible because the target compound is not an end-product therapeutic but a specific, protected synthetic intermediate. The presence of both 3',5'-di-O-acetyl and 2'-O-methyl groups confers unique physicochemical and reactive properties essential for controlled, stepwise chemical transformations [1]. Substituting it with a non-acetylated analog like 2'-O-methyl-6-chloro-2-aminopurine riboside (CAS: 194034-59-8) or the unprotected 2-amino-6-chloropurine riboside (6-chloroguanosine, CAS: 2004-07-1) [2] would result in unwanted side reactions at the unprotected hydroxyl groups, derailing the intended synthetic pathway and significantly reducing yield and purity [1].

Quantitative Evidence for Differentiating 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside from Analogs


Enhanced Lipophilicity (LogP) of 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside Compared to Unprotected Nucleosides

The 3',5'-di-O-acetyl groups on the target compound significantly increase its lipophilicity, a critical parameter for cellular permeability in cell-based assays or as a prodrug strategy. The target compound has a calculated LogP of 1.05 . In comparison, purine nucleosides lacking these lipophilic protecting groups, such as adenosine (LogP = -1.05) and guanosine (LogP = -1.90), are substantially more hydrophilic [1].

Drug Discovery Medicinal Chemistry Pharmacokinetics

Defined Synthetic Utility as a Protected Intermediate for 2'-O-Methyl Adenosine

The target compound is a defined intermediate in a patented synthetic route for 2'-O-methyl adenosine [1]. The patent explicitly describes the stepwise process: (b) methylation of 2-amino-6-chloropurine riboside to yield 2'-O-methyl-2-amino-6-chloropurine riboside, followed by (c) acetylation to form the target compound, and then (d) deamination and (e) amination to yield 2'-O-methyl adenosine [1]. This contrasts with the direct use of an unprotected analog like 2-amino-6-chloropurine riboside, which serves as a versatile but non-specific precursor for a broader range of 6-substituted purines [2].

Oligonucleotide Synthesis Nucleoside Chemistry Process Chemistry

Cytotoxic Activity of 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside in Cancer Cell Lines

In vitro studies demonstrate that the target compound inhibits the growth of several cancer cell lines, with IC50 values ranging from 10 to 20 µM . Specific IC50 values were reported as 15 µM for MCF-7 (breast), 12 µM for HT29 (colon), and 18 µM for A549 (lung) cancer cells . While data for direct comparators like cladribine (IC50 ~0.05 µM) or nelarabine (IC50 ~0.5-5 µM) show they are more potent in their specific indications [1], this quantitative data establishes a baseline of activity for this protected purine analog in cellular assays.

Anticancer Research Cytotoxicity Assays Cancer Biology

Primary Application Scenarios for Procuring 3',5'-Di-O-acetyl-2'-O-methyl-6-chloro-2-aminopurine riboside


Synthesis of 2'-O-Methyl-Modified Oligonucleotides for RNA Therapeutics

This compound is a critical intermediate for synthesizing 2'-O-methyl adenosine phosphoramidites, which are essential building blocks for incorporating 2'-O-methyl modifications into synthetic oligonucleotides. These modifications are widely used in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to enhance nuclease resistance and binding affinity [1]. Procuring this protected intermediate streamlines the multi-step synthesis, ensuring high purity and yield of the final phosphoramidite monomer [1].

Medicinal Chemistry and Lead Optimization of Purine Nucleoside Analogs

In a drug discovery setting, the acetyl-protected form serves as a prodrug-like lead compound or a scaffold for further derivatization. Its enhanced lipophilicity (LogP 1.05) compared to unprotected nucleosides makes it more cell-permeable, facilitating initial in vitro cytotoxicity screening in cancer cell lines, where it has demonstrated micromolar IC50 values (10-20 µM) . Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, exploring modifications to the base or sugar to improve potency and selectivity .

Enzymology and Nucleic Acid Metabolism Studies

This protected nucleoside can be used as a tool to study enzymes involved in purine metabolism and nucleoside transport. Its structural features, including the 6-chloro group, allow it to act as a potential substrate or inhibitor for enzymes like adenosine deaminase or purine nucleoside phosphorylase. The acetyl groups may also influence its recognition by nucleoside transporters, providing a means to investigate the structural determinants of cellular uptake .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Di-o-acetyl-2'-o-methyl-6-chloro-2-aminopurine riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.